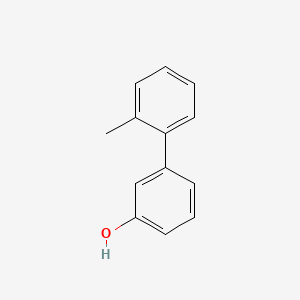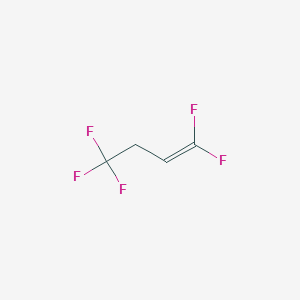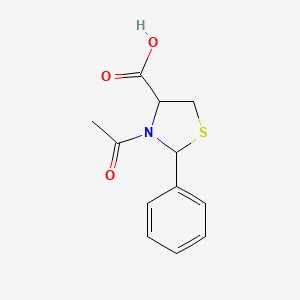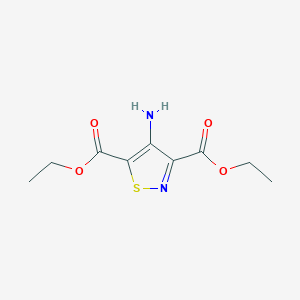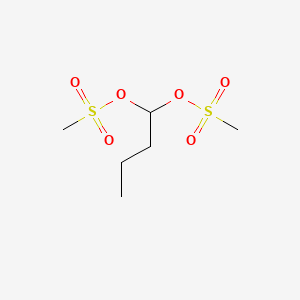
Butane-1,1-diyl dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,1-diyl dimethanesulfonate, also known as busulfan, is a methanesulfonate ester derived from butane-1,4-diol. This compound is primarily recognized for its role as an alkylating agent in chemotherapy, particularly for the treatment of chronic myeloid leukemia. It has also been used as an insect sterilant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,1-diyl dimethanesulfonate typically involves the reaction of butane-1,4-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures (0°C) and then allowed to proceed at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butane-1,1-diyl dimethanesulfonate primarily undergoes alkylation reactions. As an alkylating agent, it introduces alkyl groups into biologically active molecules, thereby preventing their proper functioning .
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to avoid decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound are alkylated derivatives of the nucleophiles used.
Aplicaciones Científicas De Investigación
Butane-1,1-diyl dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various alkylated compounds.
Biology: Employed in studies involving DNA alkylation and its effects on cellular processes.
Medicine: Utilized as a chemotherapeutic agent for the treatment of chronic myeloid leukemia and other cancers.
Industry: Applied as an insect sterilant to control pest populations.
Mecanismo De Acción
The mechanism of action of butane-1,1-diyl dimethanesulfonate involves the alkylation of DNA. Upon systemic absorption, the compound forms carbonium ions that alkylate DNA, leading to DNA breaks and inhibition of DNA replication and RNA transcription. This results in the disruption of cellular processes and ultimately cell death .
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Melphalan: An alkylating agent used for the treatment of multiple myeloma.
Ifosfamide: A structural analog of cyclophosphamide with similar applications.
Uniqueness
Butane-1,1-diyl dimethanesulfonate is unique in its specific application for chronic myeloid leukemia and its dual role as an insect sterilant. Its ability to form carbonium ions and alkylate DNA distinguishes it from other alkylating agents .
Propiedades
Número CAS |
81495-76-3 |
|---|---|
Fórmula molecular |
C6H14O6S2 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
[(2R,3R)-3-methylsulfonyloxybutan-2-yl] methanesulfonate |
InChI |
InChI=1S/C6H14O6S2/c1-5(11-13(3,7)8)6(2)12-14(4,9)10/h5-6H,1-4H3/t5-,6-/m1/s1 |
Clave InChI |
WRAXODRAAIYKAW-PHDIDXHHSA-N |
SMILES |
CCCC(OS(=O)(=O)C)OS(=O)(=O)C |
SMILES isomérico |
C[C@H]([C@@H](C)OS(=O)(=O)C)OS(=O)(=O)C |
SMILES canónico |
CC(C(C)OS(=O)(=O)C)OS(=O)(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


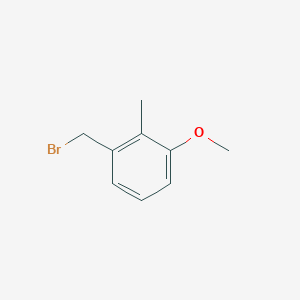
![(1S,2S,3R,5S)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031798.png)
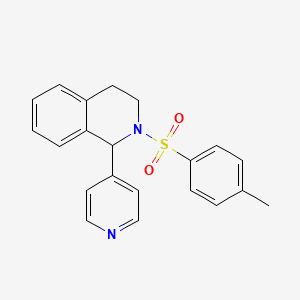
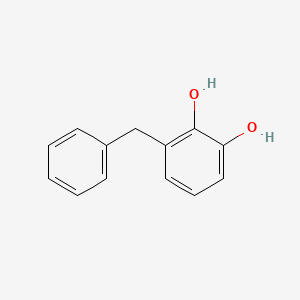
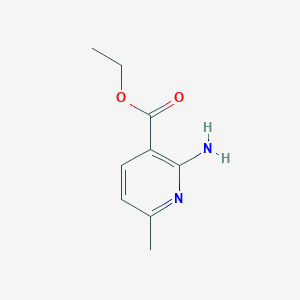
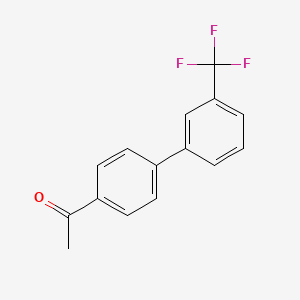
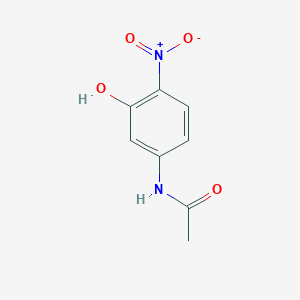
![1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031808.png)
![Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3031809.png)
